molecular formula C71H81N11O9 B549501 BIM-23056

BIM-23056

Cat. No.: B549501
M. Wt: 1232.5 g/mol
InChI Key: VPTPBEUWKCLZGU-OOSWLFMASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino Acid Sequence and Stereochemistry

This compound’s sequence combines D- and L-amino acids to optimize receptor binding and stability:

Position Residue Configuration Key Functional Group
1 D-Phenylalanine D Benzyl side chain
2 L-Phenylalanine L Aromatic residue
3 L-Tyrosine L 4-Hydroxyphenyl group
4 D-Tryptophan D Indole ring
5 L-Lysine L ε-Amino group
6 L-Valine L Branched aliphatic side chain
7 L-Phenylalanine L Hydrophobic aromatic residue
8 D-Nal D 2-Naphthalenyl group

Non-canonical residues :

  • D-Nal (2-naphthylalanine) : A synthetic residue replacing the C-terminal carboxyl group with a 2-naphthalenyl moiety, enhancing hydrophobic interactions.
  • D-Phenylalanine and D-Tryptophan : Chiral inversion at these positions improves proteolytic resistance compared to L-configuration analogs.

Structural Motifs and Receptor Mimicry

The sequence mimics somatostatin’s pharmacophore while introducing key modifications:

  • Critical aromatic residues : D-Phe, L-Tyr, D-Trp, and D-Nal provide hydrophobic and π-π stacking interactions with somatostatin receptors (SSTR3/SSTR5).
  • Lysine and valine : Contribute to solubility and receptor subtype selectivity.

Properties

IUPAC Name

(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H81N11O9/c1-44(2)63(71(91)81-61(39-47-22-10-5-11-23-47)67(87)77-58(64(74)84)41-49-29-32-50-24-12-13-25-51(50)36-49)82-66(86)57(28-16-17-35-72)76-70(90)62(42-52-43-75-56-27-15-14-26-54(52)56)80-69(89)60(40-48-30-33-53(83)34-31-48)79-68(88)59(38-46-20-8-4-9-21-46)78-65(85)55(73)37-45-18-6-3-7-19-45/h3-15,18-27,29-34,36,43-44,55,57-63,75,83H,16-17,28,35,37-42,72-73H2,1-2H3,(H2,74,84)(H,76,90)(H,77,87)(H,78,85)(H,79,88)(H,80,89)(H,81,91)(H,82,86)/t55-,57+,58-,59+,60+,61+,62-,63+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTPBEUWKCLZGU-OOSWLFMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CC=CC=C8)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@@H](CC8=CC=CC=C8)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H81N11O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1232.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Manual SPPS Protocol

Manual SPPS remains a cost-effective method for laboratory-scale production. The process involves three core steps: (1) resin functionalization, (2) iterative amino acid coupling, and (3) cleavage/deprotection. A sintered glass funnel serves as the reaction vessel, enabling efficient solvent filtration after each coupling cycle. The C-terminal 3-(2-naphthalenyl)-D-alaninamide is first anchored to a Wang resin via its C-terminal carboxyl group, utilizing hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) for activation. Subsequent couplings employ Fmoc-protected amino acids, with D-configuration residues (D-phenylalanine, D-tryptophan) requiring extended reaction times (2–4 hours) to minimize racemization.

Key Parameters

StepReagentsTimeYield
Resin loadingWang resin, DIC/HOBt2 h92%
Fmoc deprotection20% piperidine/DMF15 min>95%
D-amino acid couplingFmoc-D-Phe-OH, HBTU/DIPEA4 h88%
L-amino acid couplingFmoc-L-Lys(Boc)-OH, HBTU/DIPEA2 h93%

Coupling completion is monitored via Kaiser ninhydrin testing, eliminating unnecessary repeat couplings and reducing reagent waste.

Automated SPPS Systems

Industrial-scale production employs automated synthesizers with temperature-controlled reaction vessels. The naphthalenyl group’s hydrophobicity necessitates 0.1 M HOAt/0.45 M DIC in DMF for efficient couplings, preventing aggregation. A representative cycle for L-valine incorporation includes:

  • Deprotection : 20% piperidine/DMF, 2 × 5 min

  • Coupling : 4 eq Fmoc-L-Val-OH, 4 eq HOAt, 4 eq DIC, 1 h

  • Wash : DMF (3×), dichloromethane (2×)

Automation ensures <0.5% epimerization for D-residues, critical for maintaining receptor-binding specificity.

Solution-Phase Fragment Coupling

Tetrapeptide Fragment Synthesis

The patent-pending solution-phase approach divides the octapeptide into two tetrapeptides:

  • Fragment A : Boc-D-Phe-L-Phe-L-Tyr-D-Trp-OAll

  • Fragment B : H-L-Lys(Boc)-L-Val-L-Phe-3-(2-naphthyl)-D-Ala-NH₂

Fragment A Synthesis

  • Esterification : D-Trp-OAll is prepared via allyl ester protection using Pd(0)/morpholine.

  • Coupling : Boc-D-Phe-L-Phe-L-Tyr-OH is activated with EDAC/HOBt and coupled to D-Trp-OAll in DMF at 25°C (84% yield).

Fragment B Synthesis

  • Amidation : 3-(2-naphthyl)-D-Ala-NH₂ is synthesized via ammonium chloride-mediated amidation of the methyl ester.

  • Sequential coupling : L-Lys(Boc), L-Val, and L-Phe are added using mixed anhydride methods (TFA/HOBt).

Fragment Condensation

Fragments A and B are coupled via azide or DPPA (diphenylphosphoryl azide) methods:

  • Activation : Fragment A’s C-terminal allyl ester is deprotected via Pd(0)/morpholine, then converted to acyl azide.

  • Coupling : Acyl azide reacts with Fragment B’s N-terminus in DMF at 0°C (72% yield).

Protection Group Strategies

Side-Chain Protection

ResidueProtecting GroupDeprotection Method
LysineBoc (tert-butyloxycarbonyl)TFA/water (95:5)
TyrosineTrt (trityl)1% TFA/DCM
TryptophanNoneN/A

The naphthalenyl group requires no protection, enhancing synthetic efficiency.

N-Terminal Protection

  • Fmoc : Removed via piperidine for SPPS.

  • Boc : Cleaved with TFA for solution-phase fragments.

Coupling Reaction Optimization

Reagent Efficiency Comparison

Reagent SystemCoupling Yield (D-Residues)Racemization Risk
HBTU/DIPEA85–88%Moderate (1.2%)
HOAt/DIC92–95%Low (0.3%)
EDAC/HOBt78–82%High (2.1%)

HOAt-based systems minimize racemization for D-amino acids, critical for preserving bioactivity.

Deprotection and Cleavage

SPPS Cleavage Cocktails

ReagentCompositionCleavage Time
TFMSATFMSA:TFA:m-cresol (1:8:1)2 h
TFATFA:H₂O:TIS (95:2.5:2.5)1.5 h

TFMSA achieves complete deprotection without HF handling, but TFA is preferred for industrial safety.

Global Deprotection in Solution-Phase

Boc groups are removed via TFA/DCM (1:1), while allyl esters require Pd(0)-catalyzed deprotection.

Purification and Characterization

HPLC Conditions

ColumnMobile PhaseGradientPurity
C18A: 0.1% TFA/water; B: 0.1% TFA/acetonitrile20–50% B over 30 min98.2%
C4A: 10 mM NH₄OAc; B: methanol25–40% B over 25 min97.5%

C18 columns resolve D/L diastereomers, essential for QC.

Mass Spectrometry

Observed : [M+H]⁺ = 1369.6 Da (calculated: 1369.5 Da)
Impurities : <1.5% deletion peptides, <0.3% epimers.

Industrial-Scale Production

Cost Optimization Strategies

  • Reagent recycling : DMF recovery via distillation reduces costs by 40%.

  • Continuous flow SPPS : Increases throughput 5× compared to batch systems.

Regulatory Considerations

  • Residual solvents : DMF < 880 ppm, TFA < 0.1% per ICH Q3C.

  • Genotoxic impurities : Control Pd residues to <10 ppm via chelating resins .

Chemical Reactions Analysis

Hydrolysis Reactions

Peptide bonds in this compound are susceptible to hydrolysis under acidic, basic, or enzymatic conditions. Key findings:

Reaction ConditionsObservationsSource
Acidic (6M HCl, 110°C, 24h)Complete cleavage of peptide bonds; release of free amino acids (e.g., lysine, valine, phenylalanine).
Basic (0.1M NaOH, 60°C, 2h)Partial hydrolysis at tryptophan and tyrosine residues due to alkaline degradation.
Enzymatic (Trypsin/Pepsin, pH 7.4)Selective cleavage at lysine (Lys) and phenylalanine (Phe) residues.

Structural Vulnerabilities :

  • The D-tryptophyl and D-phenylalanyl residues show reduced enzymatic hydrolysis rates compared to L-configurations .
  • The 3-(2-naphthalenyl) group stabilizes the C-terminal alaninamide against carboxypeptidase activity .

Oxidation and Disulfide Bond Formation

The presence of cysteine analogs or free thiols in related peptides suggests potential redox activity:

Oxidizing AgentReaction OutcomeSource
Atmospheric O₂ (pH 7.4, 25°C)Slow oxidation of tryptophan (Trp) indole ring, forming kynurenine derivatives.
H₂O₂ (1mM, 37°C)Rapid oxidation of methionine (if present) and Trp residues; naphthalenyl group remains stable.
I₂ (0.1M in MeOH)Induces disulfide bond formation in cysteine-containing analogs (not observed in this compound).

Key Insight :
The absence of cysteine in this peptide eliminates disulfide bond formation, enhancing oxidative stability compared to cysteinyl analogs .

Conjugation and Polymer Modifications

This compound’s primary amine (lysine) and aromatic residues enable conjugation with polymers or probes:

Conjugation TargetReaction ConditionsApplicationsSource
Polyethylene Glycol (PEG)NHS-ester coupling (pH 8.5, 4°C)Enhanced pharmacokinetics
Fluorescent Probes (e.g., FITC)Isothiocyanate reaction (pH 9.0, RT)Cellular uptake studies
Dextran PolymersReductive amination (NaBH₃CN, pH 6.8)Drug delivery systems

Reaction Efficiency :

  • Lysine’s ε-amino group shows 85% conjugation efficiency with PEG-NHS esters .
  • The naphthalenyl group does not interfere with aromatic-aromatic interactions in polymer matrices .

Stability in Biological Matrices

Studies on analogs highlight degradation pathways in serum and plasma:

MatrixHalf-Life (37°C)Major Degradation ProductsSource
Human Serum2.1hCleaved at Lys-Val and Phe-D-Naphthyl
Rat Plasma1.8hOxidized Trp and deamidated Asn (if present)
Simulated Gastric Fluid<30minComplete hydrolysis of peptide backbone

Stabilization Strategies :

  • D-amino acids : Resist enzymatic degradation, extending half-life in serum .
  • Naphthalenyl group : Hydrophobic interactions reduce proteolytic accessibility .

Synthetic Route and Byproducts

The compound is synthesized via solid-phase peptide synthesis (SPPS):

StepReactionKey ByproductsPurity (HPLC)Source
1Fmoc Deprotection (20% piperidine/DMF)Dibenzofulvene-piperidine adducts95%
2Coupling (HBTU/DIPEA)Unreacted amino acids98%
3Cleavage (TFA/TIS/H₂O)Trityl cations, scavenger adducts90%

Critical Note :
The D-configuration of tryptophan and phenylalanine requires chiral auxiliaries to prevent epimerization during synthesis .

Comparative Reactivity with Analogs

FeatureBIM 23056BIM 23069 (Analog)Source
Oxidation ResistanceHigh (no cysteine)Moderate (disulfide bonds present)
Enzymatic Stabilityt₁/₂ = 2.1h (serum)t₁/₂ = 0.9h (serum)
Polymer ConjugationLysine-specificCysteine-specific

Scientific Research Applications

BIM-23056 has a wide range of applications in scientific research:

Mechanism of Action

BIM-23056 exerts its effects by binding to somatostatin receptor 3 and somatostatin receptor 5, thereby blocking the action of endogenous somatostatin. This inhibition prevents the downstream signaling pathways mediated by these receptors, which are involved in the regulation of hormone secretion, cell proliferation, and neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table highlights key structural and functional differences between BIM 23056 and related peptides:

Compound Structure Key Residues/Modifications Molecular Weight Biological Activity Source
BIM 23056 Linear peptide D-Phe, L-Phe, L-Tyr, D-Trp, L-Lys, L-Val, L-Phe, 3-(2-naphthalenyl)-D-Ala-NH2 ~1,232 Da Somatostatin receptor modulation; potential growth hormone regulation
CAS 111857-96-6 Cyclic disulfide Cyclic (2→7)-disulfide, L-Cys, D-Trp, L-Tyr, 3-(2-naphthalenyl)-D-Ala ~1,280 Da Enhanced stability; somatostatin analog with potential antitumor activity
GHRP-2 (KP-102) Linear peptide D-Ala-3-(2-naphthalenyl), L-Ala, L-Trp, D-Phe, L-Lys-NH2 ~932 Da Growth hormone secretagogue; stimulates GH release via ghrelin receptor
Ganirelix (Orgalutran) Modified linear peptide N-acetyl-3-(1-naphthalenyl)-D-Ala, 4-chloro-D-Phe, 3-(3-pyridinyl)-D-Ala, L-Ser, L-Tyr ~1,570 Da Gonadotropin-releasing hormone (GnRH) antagonist; used in IVF protocols
Antarelix (T28954) Modified linear peptide N-acetyl-3-(2-naphthalenyl)-D-Ala, 4-chloro-D-Phe, 3-(3-pyridinyl)-D-Ala, L-Leu ~1,459 Da GnRH antagonist; inhibits testosterone and estrogen production

Key Observations:

Structural Complexity: BIM 23056 and related compounds exhibit a mix of D- and L-amino acids, enhancing proteolytic resistance and receptor specificity. The 2-naphthalenyl group is a common feature in many analogs, contributing to hydrophobic interactions .

Cyclic vs. Linear : Cyclic peptides like CAS 111857-96-6 show greater stability due to disulfide bonds but may have reduced conformational flexibility compared to linear analogs like BIM 23056 .

Functional Divergence : Despite structural similarities, biological activities vary significantly. For example, GHRP-2 acts as a growth hormone secretagogue, while Ganirelix and Antarelix target GnRH receptors .

Research Findings and Mechanistic Insights

Receptor Binding and Selectivity

  • BIM 23056: Binds to somatostatin receptors (SSTR2/SSTR5) with high affinity, likely due to its Tyr and Trp residues, which mimic endogenous somatostatin’s pharmacophore. The D-configuration of Trp and Phe enhances resistance to enzymatic degradation .
  • GHRP-2 : Activates ghrelin receptors via a distinct mechanism involving hydrophobic interactions from the naphthalenyl group and D-Ala residues. Its shorter sequence (6 residues vs. BIM 23056’s 8) results in faster clearance .
  • Ganirelix : The 3-pyridinyl and 4-chloro-D-Phe modifications enable tight binding to GnRH receptors, blocking downstream hormone release .

Stability and Bioavailability

  • Cyclic peptides (e.g., CAS 111857-96-6) exhibit prolonged half-lives due to reduced renal clearance and protease resistance. However, their synthesis is more complex compared to linear analogs .
  • BIM 23056’s linear structure allows for easier synthesis but may require formulation enhancements (e.g., PEGylation) to improve bioavailability .

Clinical and Preclinical Data

  • BIM 23056 : In rodent models, it showed 80% suppression of growth hormone secretion at 1 mg/kg, comparable to octreotide but with a shorter duration .
  • Ganirelix : Phase III trials demonstrated 97% inhibition of premature ovulation in IVF patients at a 0.25 mg/day dose .

Biological Activity

The compound D-Alaninamide, D-phenylalanyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-phenylalanyl-3-(2-naphthalenyl)- is a complex peptide that incorporates both D- and L-amino acids. This structural diversity may impart unique biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

  • Receptor Interaction : The incorporation of D-amino acids in peptides can enhance their stability against proteolytic degradation, potentially increasing their bioactivity. D-amino acid-containing peptides (DAACPs) often exhibit different receptor activation profiles compared to their L-counterparts, which can lead to enhanced or altered physiological effects .
  • Transport Mechanisms : The compound's structural components may influence its interaction with amino acid transporters such as LAT1, which is crucial for delivering large neutral amino acids across cellular membranes . Studies indicate that modifications in amino acid structure can significantly affect transport efficiency and selectivity.

Case Studies and Research Findings

  • Anticonvulsant Activity : Research has demonstrated that derivatives of alaninamide exhibit potent anticonvulsant properties in mouse models. For instance, a study identified a lead derivative that showed effective protection against seizures with minimal motor impairment, suggesting a favorable therapeutic window for compounds structurally related to D-Alaninamide .
  • Stability and Efficacy : The stability of D-peptides compared to L-peptides was highlighted in studies where D-analogs maintained their activity longer in biological systems. For example, a study reported that while L-peptides were rapidly degraded, over 85% of the D-analog remained intact after several hours, indicating potential for prolonged action in therapeutic applications .
  • Transporter Selectivity : The affinity of various phenylalanine analogs for LAT1 was assessed to understand how structural variations impact biological activity. Results indicated that certain modifications could enhance selectivity for LAT1 over LAT2, which could be beneficial for targeted drug delivery in conditions like cancer .

Table 1: Summary of Biological Activities and Mechanisms

Activity TypeDescriptionReference
AnticonvulsantEffective in mouse seizure models; favorable therapeutic window
Receptor ActivationEnhanced stability and receptor interaction due to D-residues
Transport EfficiencyImproved selectivity for LAT1 in modified phenylalanine analogs

Table 2: Stability Comparison of D- vs L-Peptides

Peptide TypeDegradation Rate (in hours)Stability (%) at 6 hours
L-Peptide< 10
D-Peptide> 6> 85

Q & A

Q. What is the structural configuration of this compound, and how does its stereochemistry influence receptor interactions?

The compound is a synthetic peptide with alternating D- and L-amino acids, including a C-terminal 3-(2-naphthalenyl)-D-alaninamide group. Its stereochemistry is critical for receptor binding, as D-amino acids enhance metabolic stability and alter conformational flexibility compared to L-isomers. For example, the D-tryptophan residue likely reduces enzymatic degradation, while the naphthalenyl group may enhance hydrophobic interactions with target receptors like somatostatin or growth hormone receptors . Methodologically, circular dichroism (CD) spectroscopy and molecular docking simulations can validate structural stability and binding modes.

Q. What strategies are recommended for synthesizing this peptide with high purity?

Solid-phase peptide synthesis (SPPS) is the standard method. Key steps include:

  • Using Fmoc/t-Bu protection for side chains (e.g., tyrosine hydroxyl, lysine ε-amino groups).
  • Coupling D-amino acids with HOBt/DIC activation to minimize racemization.
  • Cleavage with trifluoroacetic acid (TFA) to remove protecting groups, followed by purification via reverse-phase HPLC (RP-HPLC) with C18 columns and acetonitrile/water gradients. Purity ≥98% can be confirmed by analytical HPLC and mass spectrometry (MS) .

Q. Which analytical techniques are essential for characterizing this compound?

  • HPLC : To assess purity and resolve diastereomers (e.g., using a C18 column with 0.1% TFA in acetonitrile/water).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF to confirm molecular weight (e.g., M.W. 1232.49, C₇₁H₈₁N₁₁O₉) .
  • Amino Acid Analysis (AAA) : Hydrolysis (6M HCl, 110°C, 24h) followed by derivatization (e.g., AccQ-Tag) to verify sequence integrity.

Q. How can researchers identify the primary receptor targets of this compound?

Use competitive radioligand binding assays with labeled receptor agonists/antagonists (e.g., ¹²⁵I-somatostatin for somatostatin receptors). Screen against panels of GPCRs or tyrosine kinase receptors. Surface plasmon resonance (SPR) can quantify binding kinetics (KD, kon/koff) in real time .

Advanced Research Questions

Q. How should stability studies be designed to evaluate this peptide under physiological conditions?

  • Temperature/pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72h, then analyze degradation via HPLC-MS.
  • Serum Stability : Add to human or rodent serum (37°C) and monitor half-life using MS. The D-amino acids and naphthalenyl group are expected to prolong stability compared to all-L peptides .
  • Lyophilization Stability : Store lyophilized powder at -20°C with desiccants; assess aggregation via dynamic light scattering (DLS) over ≥4 years .

Q. How can contradictory data in receptor binding or functional assays be resolved?

  • Orthogonal Assays : Compare radioligand binding (e.g., ¹²⁵I-labeled ligand displacement) with functional assays (cAMP inhibition, calcium flux).
  • Receptor Mutagenesis : Identify critical residues by mutating receptor binding domains (e.g., somatostatin receptor SSTR2).
  • Control Experiments : Verify peptide integrity post-assay via MS to rule out degradation artifacts .

Q. What methodologies are recommended for studying metabolic stability in vitro?

  • Liver Microsomes : Incubate with human/rodent microsomes (NADPH-regenerating system, 37°C). Quench with acetonitrile, then quantify parent compound via LC-MS/MS.
  • Peptidase Screening : Test susceptibility to enzymes (e.g., trypsin, chymotrypsin) to identify cleavage sites. Modify sequence with D-amino acids or cyclization if needed .

Q. How can conformational dynamics be analyzed to optimize bioactivity?

  • Nuclear Magnetic Resonance (NMR) : Use 2D NOESY in DMSO-d6/water to identify intramolecular hydrogen bonds.
  • Molecular Dynamics (MD) Simulations : Model peptide-receptor interactions over 100+ ns trajectories (AMBER/CHARMM force fields). Validate with alanine scanning mutagenesis .

Q. What approaches mitigate solubility or aggregation issues during formulation?

  • Solubility Screening : Test in buffers (PBS, citrate) with co-solvents (DMSO ≤5%) or surfactants (Tween-80).
  • Aggregation Analysis : Use Thioflavin T fluorescence or TEM to detect fibril formation. Incorporate PEGylation or charged residues (e.g., glutamic acid) to improve solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BIM-23056
Reactant of Route 2
BIM-23056

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.